tert-Butyl1-aminocyclopentanecarboxylatehydrochloride
Description
tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride is a cyclopentanecarboxylate derivative featuring a tert-butyl ester group, an amino substituent at the 1-position of the cyclopentane ring, and a hydrochloride salt. The tert-butyl group imparts steric bulk, enhancing stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl) . The hydrochloride salt improves solubility in polar solvents, making it advantageous for synthetic and pharmacological applications. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing bioactive molecules .
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
tert-butyl 1-aminocyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2,3)13-8(12)10(11)6-4-5-7-10;/h4-7,11H2,1-3H3;1H |
InChI Key |
RZLSCYFBTILZMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride typically involves the reaction of tert-butyl 1-aminocyclopentanecarboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature. The product is then purified through recrystallization or other purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. In biological systems, it can interact with proteins and other biomolecules, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclopentanecarboxylate Derivatives
Physicochemical Properties
- Solubility: The hydrochloride salt of tert-butyl 1-aminocyclopentanecarboxylate exhibits higher water solubility than its free base or methyl ester analogs due to ionic character. In contrast, the methyl ester derivative (C₈H₁₄ClNO₂) may display greater solubility in organic solvents like chloroform .
- Stability : The tert-butyl ester group confers resistance to enzymatic and chemical hydrolysis compared to methyl esters, which are more prone to cleavage under acidic or basic conditions .
Pharmacological and Industrial Relevance
- The tert-butyl group in the target compound enhances metabolic stability in drug candidates, making it preferable over methyl esters in prodrug design .
- Methyl 1-aminocyclopentanecarboxylate hydrochloride () is a cost-effective intermediate but lacks the steric protection of tert-butyl esters, limiting its use in long-term storage or harsh reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
